phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPDZGPAMJWZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the phenylsulfonyl group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the furan derivative under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Phenylsulfides and secondary amines.
Substitution: Carbamate derivatives with various substituents.
Scientific Research Applications
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzenesulfonyl Groups
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate () shares the benzenesulfonylcarbamate core but differs in substituents (e.g., a chloro-methoxybenzamidoethyl chain). This compound’s pharmacological relevance (BP Reference Standard) suggests sulfonylcarbamates are prioritized for stability testing, likely due to sulfonyl groups enhancing resistance to hydrolysis compared to non-sulfonylated carbamates .
| Property | Target Compound | Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate |
|---|---|---|
| Core Structure | Benzenesulfonylcarbamate | Benzenesulfonylcarbamate |
| Key Substituents | Furan-2-yl, phenyl | Chloro-methoxybenzamidoethyl |
| Potential Stability | High (sulfonyl group) | High (sulfonyl group; BP standard) |
| Bioactivity Inference | Enzyme inhibition (speculative) | Pharmaceutical reference standard |
Carbamates with Aromatic Substituents
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () features a cyclohexene ring and phenylcarbamate group. Unlike the target compound, it lacks sulfonyl or heteroaromatic (furan) groups. Its synthesis via α-terpineol and phenyl isocyanate (HCl catalysis) highlights alternative routes to carbamates, whereas the target compound may require sulfonylation steps . Crystal structure analysis of this compound reveals intermolecular N–H⋯O hydrogen bonding, a common stabilization feature in carbamates , which the target compound may also exhibit.
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide () incorporates a pyrazine-carboxamide scaffold with fluorophenyl groups.
Agrochemically Relevant Carbamates
Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) () is a pesticide carbamate. Its phenoxy groups contrast with the target’s furan and sulfonyl groups, illustrating how substituent polarity and aromaticity influence application. Fenoxycarb’s insect growth regulator activity implies that carbamates with bulky aromatic groups may target insect endocrine systems, whereas sulfonylated carbamates like the target compound might exhibit distinct mechanisms .
Biological Activity
Phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phenyl group, a furan ring, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 390.42 g/mol. The presence of the benzenesulfonyl group enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with sulfonyl chlorides in the presence of bases like triethylamine. This method allows for the formation of the desired carbamate moiety while ensuring high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing furan and sulfonamide functionalities exhibit significant cytotoxic effects against various cancer cell lines:
These values suggest that the compound may operate through mechanisms such as inhibition of tubulin polymerization, similar to other known anticancer agents.
Enzyme Inhibition
This compound has also shown promise as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, as indicated by preliminary studies that suggest its potential in treating Alzheimer's disease.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound against a panel of cancer cell lines. The results demonstrated significant antiproliferative activity, particularly against lung and breast cancer cells, highlighting its potential as a lead compound in drug development.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer cell signaling pathways. These studies revealed favorable binding affinities and suggested that the compound could disrupt critical interactions necessary for tumor growth.
Q & A
Advanced Research Question
- Molecular Docking : Simulations with enzymes (e.g., viral proteases) assess binding affinities. For example, furan moieties may interact with hydrophobic pockets via π-π stacking, while sulfonyl groups form hydrogen bonds with catalytic residues .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories, calculating RMSD values (<2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronegativity (e.g., benzenesulfonyl vs. tosyl groups) with inhibitory activity against cancer cell lines (IC values) .
How do solvent polarity and pH affect the stability and reactivity of this compound in various reaction environments?
Advanced Research Question
- Solvent Effects : In polar solvents (e.g., DMSO), the sulfonyl group stabilizes via solvation, reducing electrophilicity. Nonpolar solvents (e.g., toluene) favor carbamate hydrolysis at elevated temperatures .
- pH-Dependent Stability : Under acidic conditions (pH < 3), the carbamate bond hydrolyzes to form CO and aniline derivatives. At pH 7–9, the compound remains stable for >48 hours .
- Kinetic Studies : Pseudo-first-order rate constants () for hydrolysis are derived via UV-Vis spectroscopy at λ = 270 nm .
What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's physicochemical properties?
Advanced Research Question
- Crystallographic Refinement : Discrepancies in bond lengths (e.g., C–N carbamate bonds: theoretical 1.36 Å vs. experimental 1.33–1.38 Å) are resolved using disorder modeling and anisotropic displacement parameters .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental XRD data to identify steric strain or electronic effects .
- Statistical Validation : Apply R-factors (e.g., ) to assess crystallographic data quality, ensuring reliability of structural assignments .
What analytical workflows are recommended for quantifying trace impurities in this compound?
Basic Research Question
- LC-MS/MS : Detects impurities at ppm levels using a C18 column (0.1% formic acid in acetonitrile/water gradient) and MRM transitions (e.g., m/z 400 → 182 for the parent ion) .
- GC-FID : Quantifies volatile byproducts (e.g., residual solvents) with a DB-5MS column and helium carrier gas .
- NMR Spiking : Adds authentic standards (e.g., benzenesulfonic acid) to identify unknown peaks in spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
